N-(3-Mercapto-3-methylbutyryl)-beta-alanine
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Overview
Description
N-(3-Mercapto-3-methylbutyryl)-beta-alanine, also known as MMB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMB is a derivative of beta-alanine, an amino acid that is naturally found in the body and is involved in the synthesis of carnosine, a dipeptide that acts as a buffer in muscle tissue. MMB has been shown to have various biochemical and physiological effects, making it a promising candidate for research in various fields.
Mechanism Of Action
The exact mechanism of action of N-(3-Mercapto-3-methylbutyryl)-beta-alanine is not fully understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. N-(3-Mercapto-3-methylbutyryl)-beta-alanine has also been shown to increase the expression of various antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of neurotransmitter levels. N-(3-Mercapto-3-methylbutyryl)-beta-alanine has also been shown to increase the expression of various genes involved in energy metabolism and muscle growth, making it a potential candidate for sports medicine research.
Advantages And Limitations For Lab Experiments
One advantage of using N-(3-Mercapto-3-methylbutyryl)-beta-alanine in lab experiments is its relatively low toxicity and ease of synthesis. However, N-(3-Mercapto-3-methylbutyryl)-beta-alanine is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations in lab experiments.
Future Directions
There are several future directions for research on N-(3-Mercapto-3-methylbutyryl)-beta-alanine, including further studies on its neuroprotective effects, its potential as a chemotherapeutic agent, and its use in sports medicine. Other potential areas of research include the development of new synthetic methods for N-(3-Mercapto-3-methylbutyryl)-beta-alanine and the investigation of its potential as a dietary supplement. Overall, N-(3-Mercapto-3-methylbutyryl)-beta-alanine is a promising compound that may have a wide range of therapeutic applications, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of N-(3-Mercapto-3-methylbutyryl)-beta-alanine involves the reaction of 3-methylbutyric acid with thioacetic acid, followed by the addition of beta-alanine. The resulting compound is then purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been studied extensively in various fields, including neuroscience, cancer research, and sports medicine. In neuroscience, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In sports medicine, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to improve athletic performance and may be useful in the treatment of muscle fatigue and soreness.
properties
CAS RN |
131068-51-4 |
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Product Name |
N-(3-Mercapto-3-methylbutyryl)-beta-alanine |
Molecular Formula |
C8H15NO3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-[(3-methyl-3-sulfanylbutanoyl)amino]propanoic acid |
InChI |
InChI=1S/C8H15NO3S/c1-8(2,13)5-6(10)9-4-3-7(11)12/h13H,3-5H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
QMPIELCZGATVNY-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NCCC(=O)O)S |
Canonical SMILES |
CC(C)(CC(=O)NCCC(=O)O)S |
Other CAS RN |
131068-51-4 |
synonyms |
3-TMBA N-(3-mercapto-3-methylbutyryl)-beta-alanine |
Origin of Product |
United States |
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